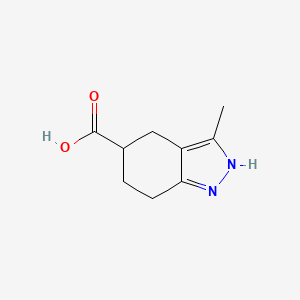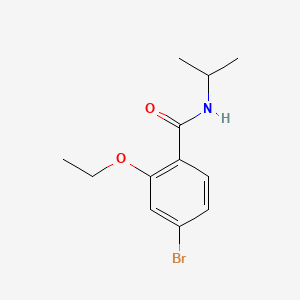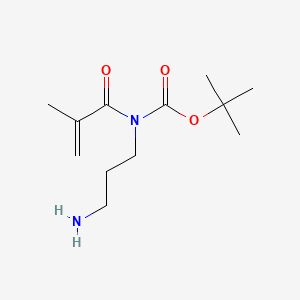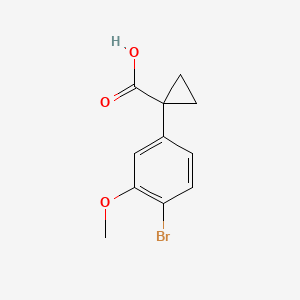
3-(3,5-Dimethylphenyl)phenylacetic acid
Overview
Description
3-(3,5-Dimethylphenyl)phenylacetic acid is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions
Mechanism of Action
Biochemical Pathways
The compound might be involved in the catabolism of aromatic compounds, as suggested by the phenylacetic acid degradation pathway . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular context.
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethylphenyl)phenylacetic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with enzymes involved in the metabolism of aromatic compounds. The compound can act as a substrate for enzymes such as phenylacetate-CoA ligase, which catalyzes the formation of phenylacetyl-CoA, a crucial intermediate in the degradation of aromatic compounds . Additionally, this compound may interact with proteins involved in cellular signaling pathways, affecting their activity and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the metabolic pathways of aromatic compounds, leading to changes in cellular metabolism . Furthermore, this compound can impact cell signaling pathways by interacting with key proteins and enzymes, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it may inhibit or activate enzymes involved in the metabolism of aromatic compounds, leading to changes in the levels of metabolic intermediates . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound can be metabolized by enzymes such as phenylacetate-CoA ligase, leading to the formation of phenylacetyl-CoA, which is further processed in the metabolic pathway . This pathway involves multiple enzymes and cofactors, resulting in the breakdown of the compound into smaller metabolites. The effects on metabolic flux and metabolite levels are significant, as they influence the overall metabolic activity of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can affect its overall activity and function, as different tissues may exhibit varying levels of uptake and retention of the compound.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The subcellular localization of this compound is crucial for understanding its biochemical effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)phenylacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium as a catalyst and boronic acids as reagents. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials . Companies like ChemScene provide this compound in bulk quantities, ensuring a consistent supply for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)phenylacetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(3,5-Dimethylphenyl)phenylacetic acid has several scientific research applications, including:
Biology: The compound may be used in the study of biochemical pathways and interactions involving phenylacetic acid derivatives.
Medicine: Research into the potential therapeutic applications of this compound, including its effects on biological systems, is ongoing.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3,5-Dimethylphenyl)phenylacetic acid include other derivatives of phenylacetic acid, such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of methyl groups at the 3 and 5 positions of the phenyl ring can influence the compound’s reactivity, stability, and interactions with other molecules. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCTWRGFOPQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=C2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716594 | |
| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-03-6 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)
![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)





![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)


